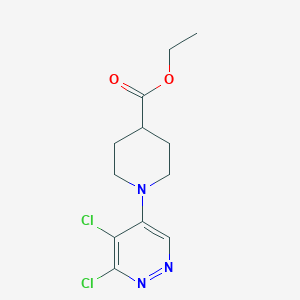

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate

Description

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate is a piperidine-4-carboxylate ester derivative featuring a 5,6-dichloropyridazine substituent. The dichloropyridazine moiety introduces aromaticity and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to related compounds.

Properties

Molecular Formula |

C12H15Cl2N3O2 |

|---|---|

Molecular Weight |

304.17 g/mol |

IUPAC Name |

ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C12H15Cl2N3O2/c1-2-19-12(18)8-3-5-17(6-4-8)9-7-15-16-11(14)10(9)13/h7-8H,2-6H2,1H3 |

InChI Key |

RGQXABUXRGRKOY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CN=NC(=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate typically involves the reaction of 5,6-dichloropyridazine with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and trifluoroacetic acid as a cocatalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (Compound II)

Key Features :

- Substituent : 2-Chloroethyl group.

- CAS: Not explicitly provided.

- Synthesis : Produced via reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base .

- Applications : Intermediate in the synthesis of umeclidinium bromide, a pharmaceutical agent used for respiratory conditions .

Comparison with Target Compound :

- The 2-chloroethyl group is a flexible alkyl chain with a terminal chlorine, enabling nucleophilic substitution reactions (e.g., in quaternary ammonium salt formation).

- In contrast, the dichloropyridazine substituent in the target compound is a rigid, aromatic heterocycle with two chlorine atoms, which may enhance stability and facilitate π-π stacking interactions in drug-receptor binding.

Ethyl 1-(2-Chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6)

Key Features :

Comparison with Target Compound :

- The chloroacetyl group is an electron-withdrawing substituent, increasing the electrophilicity of the adjacent carbonyl carbon. This enhances reactivity in acyl transfer reactions.

- The dichloropyridazine group in the target compound lacks a reactive carbonyl but may participate in hydrogen bonding or halogen-based interactions due to its chlorine atoms and aromatic nitrogen atoms.

Structural and Functional Analysis

Physicochemical Properties :

- Solubility : The dichloropyridazine group likely reduces solubility in polar solvents compared to the chloroethyl or chloroacetyl analogs due to increased hydrophobicity.

- Stability : The aromatic pyridazine ring may confer greater thermal and oxidative stability compared to aliphatic substituents.

Data Table: Comparative Overview

Research Implications

- Pharmaceutical Potential: The dichloropyridazine group in the target compound may position it as a candidate for kinase inhibitors or antimicrobial agents, leveraging its aromatic and halogenated features.

- Reactivity Profile : Unlike the chloroethyl and chloroacetyl analogs, the target compound’s substituent is less prone to hydrolysis but may participate in directed C-H functionalization or cross-coupling reactions.

Biological Activity

Ethyl 1-(5,6-dichloropyridazin-4-yl)piperidine-4-carboxylate (CAS No. 6342-42-3) is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperidine ring substituted with a pyridazine moiety, which is known for its diverse biological activities.

Research indicates that compounds containing pyridazine and piperidine structures can exhibit various mechanisms of action:

- Antimicrobial Activity : this compound has shown efficacy against certain phytopathogenic microorganisms, suggesting potential use in agricultural applications as a fungicide or bactericide .

- Neuropharmacological Effects : The piperidine component is often associated with neuroactive properties. Studies have indicated that similar compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Neuropharmacological | Potential anxiolytic effects | |

| Anticancer | Induction of apoptosis in cells |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antifungal activity against Fusarium species, which are known to affect crops adversely. The compound's effectiveness was compared to standard antifungal agents, showing a promising profile for agricultural use .

- Neuropharmacological Research : In a neuropharmacological evaluation, derivatives similar to this compound were tested for their ability to modulate GABAergic transmission in rodent models. Results indicated that these compounds could enhance GABA receptor activity, leading to anxiolytic-like effects in behavioral assays .

- Cancer Cell Studies : Research focusing on the anticancer properties revealed that the compound could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This was particularly noted in human breast cancer cells where IC50 values were determined .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.